molecular formula C23H32N2O4 B14066634 methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate

methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B14066634
M. Wt: 400.5 g/mol
InChI Key: ZEDBRFFIGSEARR-XTCWOQMQSA-N
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Description

Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate is a complex organic compound with a unique structure that includes an indole core, a cyclohexyl group, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate typically involves multiple steps, including the formation of the indole core, the introduction of the cyclohexyl group, and the functionalization of the molecule with various substituents. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring from simpler precursors.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides or cyclohexyl alcohols, which are reacted with the indole core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity relevant to disease treatment.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate include other indole derivatives with similar functional groups, such as:

  • Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(amino)-2-oxoethyl)-1H-indole-1-carboxylate
  • Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-hydroxyethyl)-1H-indole-1-carboxylate

Uniqueness

The uniqueness of methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 3-[(1S)-1-(methylamino)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]indole-1-carboxylate

InChI

InChI=1S/C23H32N2O4/c1-14(2)16-11-10-15(3)12-20(16)29-22(26)21(24-4)18-13-25(23(27)28-5)19-9-7-6-8-17(18)19/h6-9,13-16,20-21,24H,10-12H2,1-5H3/t15-,16+,20-,21+/m1/s1

InChI Key

ZEDBRFFIGSEARR-XTCWOQMQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C2=CN(C3=CC=CC=C32)C(=O)OC)NC)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C2=CN(C3=CC=CC=C32)C(=O)OC)NC)C(C)C

Origin of Product

United States

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